molecular formula C8H7NO B1200548 3-Indolinone CAS No. 3260-61-5

3-Indolinone

Cat. No. B1200548
CAS RN: 3260-61-5
M. Wt: 133.15 g/mol
InChI Key: LIRDJALZRPAZOR-UHFFFAOYSA-N
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Description

3-Indolinone, also known as isatin, is a well-known aromatic heterocyclic organic compound characterized by its bicyclic structure. It has been extensively studied by both academic and industrial researchers due to its versatility as a chemical scaffold for synthesizing compounds aimed at a variety of molecular targets for drug discovery, particularly in cancer therapy (Leoni et al., 2016).

Synthesis Analysis

The synthesis of this compound and its derivatives involves various strategies, prominently featuring the Fischer synthesis, a classical method for indole synthesis, which also extends to the synthesis of this compound by modifying starting materials or reaction conditions. Other notable methods include the Pictet-Spengler reaction and various catalytic processes that have been developed to improve yield, selectivity, and environmental friendliness of the synthesis (Fusco & Sannicolo, 1978).

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrolidine ring containing a ketone functionality. This structure is a cornerstone for synthesizing various biologically active compounds, as it allows for numerous functionalizations and modifications that can lead to molecules with desired properties (Desimoni, Faita, & Quadrelli, 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, owing to its reactive ketone group and the nitrogen atom in the pyrrolidine ring. These reactions enable the construction of complex molecules with potential therapeutic applications. The compound's chemistry is instrumental in synthesizing a wide range of derivatives with diverse biological activities (Padmavathi et al., 2021).

Scientific Research Applications

  • Cancer Therapy : 2-Indolinone, a closely related compound to 3-Indolinone, has been extensively studied for its potential in cancer therapy. It serves as a scaffold for compounds aimed at various molecular targets to discover new drug leads. Particularly, derivatives of 2-Indolinone have been explored for their clinical applications as chemotherapeutic agents (Leoni et al., 2016).

  • Anticonvulsant Activity : Indolinone derivatives have been shown to possess significant anticonvulsant activity. The synthesis of new spiroazetinones, derived from the reaction of 3-(N-substituted) imino-1-methyl-indol-2-ones, has been investigated for this purpose, with some compounds demonstrating notable efficacy (Singh et al., 1994).

  • Mast Cell Degranulation Inhibition : (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone has been identified as an active compound in the traditional anti-inflammatory herb Isatis tinctoria. It inhibits mast cell degranulation, a crucial process in allergic reactions, without affecting upstream signaling pathways like PI3-K and MAPK (Kiefer et al., 2010).

  • Antitumor Agents : A series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been synthesized and tested as potential antitumor agents. Some of these derivatives have shown promising results in inhibiting tumor growth and affecting cell cycle progression in cancer cells (Andreani et al., 2005).

  • Kinase Inhibition : Indolinones have been recognized for their ability to inhibit various kinase families, playing a significant role in antitumor properties. These compounds are often small molecules that compete with ATP for binding to the ATP-binding site in protein kinases (Prakash & Raja, 2012).

  • Antimalarial Activity : 3-Methylene-substituted indolinones have been designed, synthesized, and evaluated as inhibitors of the Plasmodium falciparum cysteine protease falcipain-2, displaying notable antiplasmodial activity against the chloroquine-resistant P. falciparum W2 strain (Kumar et al., 2011).

  • Acetylcholinesterase Inhibition : Indolinone-based compounds have been explored as dual-binding inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. These compounds showed potent inhibitory activity against AChE, with some being more effective than standard drugs (Akrami et al., 2014).

  • Anti-Angiogenic Properties : SU5416, an indolinone derivative, is a potent inhibitor of the VEGF receptor tyrosine kinase and has entered clinical trials for the treatment of colorectal and non-small cell lung cancers. Studies on SU5416 have provided insights into the metabolism and excretion of indolinone compounds (Ye et al., 2006).

Mechanism of Action

Target of Action

Indolin-3-one displays promising antitumor properties by inhibiting various kinase families . It has been found to inhibit the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 .

Mode of Action

The interaction between indolin-3-one and its targets likely occurs via NH-π interaction . The compound undergoes a domino sequence involving a kinetically favored intramolecular 1,2-aryl migration and a copper-catalyzed aerobic oxidation of an activated α-aminoalkyl site . This process is suggested to account for the reaction outcome .

Biochemical Pathways

Indolin-3-one derivatives have been found to inhibit various kinase families . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to changes in cell growth and proliferation. Moreover, indolin-3-one significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Result of Action

Indolin-3-one has been found to exhibit significant anti-inflammatory and antitumor activities . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In terms of antitumor activity, indolin-3-one derivatives have demonstrated good cytotoxicity against various cancer cell lines .

Action Environment

The action of indolin-3-one can be influenced by various environmental factors. For instance, the solvent used can affect the photoisomerization of the compound . Additionally, the presence of strong acid additives may facilitate the formation of the iminium ion and foster the regeneration of the catalyst in the hydrolysis of the enamine intermediate after the addition step .

properties

IUPAC Name

1,2-dihydroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRDJALZRPAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186294
Record name 3-Indolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3260-61-5
Record name 1,2-Dihydro-3H-indol-3-one
Source CAS Common Chemistry
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Record name 3-Indolinone
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Record name 3-Indolinone
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Record name 3-Indolinone
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Record name 3-INDOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-indolinone?

A1: this compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol.

Q2: Are there any spectroscopic data available that can help in identifying this compound?

A2: Yes, this compound and its derivatives can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the 1H and 13C NMR spectral data for various this compound derivatives have been reported [, ], aiding in structural elucidation.

Q3: What are some common reactions that this compound derivatives can undergo?

A3: this compound derivatives are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including:

  • Electrophilic Fluorination: Chiral 2-fluoro-3-indolinone-2-carboxylates can be synthesized with high enantioselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and a chiral copper(I)-bisoxazoline complex as the catalyst [].
  • Aza-Friedel-Crafts Alkylation: this compound-2-carboxylates can undergo asymmetric aza-Friedel-Crafts alkylation with indoles in the presence of a BINOL phosphoric acid catalyst and DDQ as an oxidant, providing access to chiral indol-3-yl-3-indolinone-2-carboxylate derivatives [].
  • Mannich-type Addition: Similar to the aza-Friedel-Crafts reaction, this compound-2-carboxylates can participate in Mannich-type additions with indoline-3-ones, yielding products with vicinal chiral quaternary centers [].
  • Robinson Annulation: this compound-2-carboxylates can react with cyclohexenone in a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction using a chiral bifunctional thiourea catalyst. This process generates chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters [].
  • Nitrogen Insertion Reactions: Notably, this compound-2-carboxylates can undergo nitrogen insertion reactions with nitrosoarenes under transition metal-free conditions, leading to the formation of 2,3-disubstituted quinazolinone derivatives [].

Q4: Can you explain the mechanism of the nitrogen insertion reaction observed with this compound-2-carboxylates?

A4: While the exact mechanism of the nitrogen insertion reaction is still under investigation, it is proposed to involve a cascade of steps []. It is plausible that the reaction is initiated by a nucleophilic attack of the this compound-2-carboxylate onto the nitrogen of the nitrosoarene, followed by a series of rearrangements and elimination steps to furnish the final quinazolinone product.

Q5: Are there any known examples of base-catalyzed reactions involving this compound derivatives?

A5: Yes, research has shown that o-nitroisobutyrophenone can undergo base-catalyzed condensation reactions in the presence of strong bases like sodium amide or sodium acetylide in liquid ammonia []. These reactions can lead to the formation of various products, including 2,2-dimethyl-3-indolinone, highlighting the susceptibility of the this compound core to undergo structural modifications under basic conditions [].

Q6: How does the nitrogen configuration in 3-indolinones influence their reactivity?

A6: The nitrogen configuration in 3-indolinones plays a crucial role in their reactivity. X-ray diffraction studies on a series of 3-indolinones revealed that the nitrogen atom's planarity or pyramidality significantly impacts the molecule's overall geometry and, consequently, its reactivity []. For example, compounds with a planar nitrogen tend to exhibit different reactivity compared to those with a more pyramidal nitrogen. This difference in reactivity arises from the extent of conjugation between the nitrogen lone pair and the aromatic ring, which is influenced by the nitrogen configuration [].

Q7: Why are this compound derivatives of interest in drug discovery?

A7: 3-Indolinones, particularly 3,3-disubstituted oxindoles, are considered privileged scaffolds in medicinal chemistry [, ]. This means that the this compound core can be found in a variety of biologically active compounds with a wide range of pharmacological activities. Their structural versatility and ability to interact with various biological targets make them attractive starting points for drug design.

Q8: Are there any specific examples of how modifications to the this compound structure impact its biological activity?

A8: Absolutely. Numerous studies have explored the structure-activity relationship (SAR) of this compound derivatives. For instance, the development of allosteric inhibitors of tumor necrosis factor α (TNFα) highlights the impact of structural modifications on biological activity []. By incorporating specific substituents on the this compound core, researchers were able to enhance binding affinity to TNFα and achieve oral efficacy in a mouse model of inflammation [].

Q9: Have any this compound-based compounds shown promising activity against specific drug targets?

A9: Yes, this compound derivatives have demonstrated potential as inhibitors of various enzymes, including tyrosine kinases. Research on multitargeted indolinone tyrosine kinase inhibitors showed that they could effectively inhibit the activity of mutant forms of the KIT receptor tyrosine kinase, which is implicated in certain cancers []. These inhibitors induced cell cycle arrest or cell death in mast cell lines expressing different KIT mutations, suggesting their potential as anticancer agents [].

Q10: What are the challenges in developing this compound-based drugs, and how can they be addressed?

A10: Despite their promise, developing this compound-based drugs comes with challenges:

    Q11: Apart from medicinal chemistry, are there any other applications of this compound derivatives?

    A11: 3-Indolinones have shown potential applications beyond drug discovery:

    • Photocatalysis: Colloidal cadmium sulfide (CdS) can catalyze the photocatalytic oxidation of 2-methylindole to produce 2-methyl-3-indolinone and 2-acetamidobenzaldehyde []. This reaction proceeds through an electron transfer mechanism involving the photogenerated holes on the CdS surface [].

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